molecular formula C15H17NO6S2 B14383558 3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate CAS No. 89862-52-2

3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate

Cat. No.: B14383558
CAS No.: 89862-52-2
M. Wt: 371.4 g/mol
InChI Key: GMMULHBZUGIXKV-UHFFFAOYSA-N
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Description

3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate is a complex organic compound characterized by its unique structure, which includes a pyridine ring, formate esters, and sulfanylcarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate typically involves multi-step organic reactions. One common approach is the formation of the pyridine ring followed by the introduction of the formate esters and sulfanylcarbonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formate esters to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the formate esters with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl acetate
  • 3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl butyrate

Uniqueness

3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

89862-52-2

Molecular Formula

C15H17NO6S2

Molecular Weight

371.4 g/mol

IUPAC Name

3-[6-(3-formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate

InChI

InChI=1S/C15H17NO6S2/c17-10-21-6-2-8-23-14(19)12-4-1-5-13(16-12)15(20)24-9-3-7-22-11-18/h1,4-5,10-11H,2-3,6-9H2

InChI Key

GMMULHBZUGIXKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)SCCCOC=O)C(=O)SCCCOC=O

Origin of Product

United States

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